1-(2-(3-hydroxy-4-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenoxy)ethyl)piperidine-4-carboxamide
Beschreibung
This compound features a piperidine-4-carboxamide core linked via an ethylphenoxy bridge to a 5-methyl-4-phenyl-substituted pyrazole ring.
Eigenschaften
IUPAC Name |
1-[2-[3-hydroxy-4-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenoxy]ethyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O3/c1-16-22(17-5-3-2-4-6-17)23(27-26-16)20-8-7-19(15-21(20)29)31-14-13-28-11-9-18(10-12-28)24(25)30/h2-8,15,18,29H,9-14H2,1H3,(H2,25,30)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOGHWZRQPBSZBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C2=C(C=C(C=C2)OCCN3CCC(CC3)C(=O)N)O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Biologische Aktivität
The compound 1-(2-(3-hydroxy-4-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenoxy)ethyl)piperidine-4-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. Its structural features suggest possible interactions with various biological targets, making it a candidate for pharmacological studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 370.46 g/mol. The compound features a piperidine ring, a phenoxy group, and a pyrazole moiety, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C21H26N4O3 |
| Molecular Weight | 370.46 g/mol |
| CAS Registry Number | Not available |
Anticancer Activity
Recent studies have indicated that compounds similar to 1-(2-(3-hydroxy-4-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenoxy)ethyl)piperidine-4-carboxamide exhibit significant anticancer properties. For instance, derivatives containing the pyrazole ring have shown efficacy against various cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest at the G2/M phase, mediated by the activation of caspases and PARP cleavage .
Anti-inflammatory Effects
The compound's structural components suggest potential anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. In vitro studies have demonstrated that certain pyrazole-based compounds can significantly reduce pro-inflammatory cytokine levels in activated macrophages .
Antimicrobial Properties
Research has also indicated that compounds derived from similar structures possess antimicrobial activities against various pathogens. For example, studies on related pyrazole derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting that the compound could be explored for its antibacterial properties .
Case Studies
- Study on Anticancer Activity : A study evaluated the cytotoxic effects of a series of pyrazole derivatives on MDA-MB-231 breast cancer cells. The results indicated that compounds with similar structural motifs to our compound significantly inhibited cell proliferation and induced apoptosis, demonstrating their potential as anticancer agents .
- Anti-inflammatory Evaluation : Another investigation focused on the anti-inflammatory potential of pyrazole derivatives, where compounds were tested for their ability to inhibit COX enzymes. Results showed promising inhibition rates, suggesting that modifications to the pyrazole structure could enhance anti-inflammatory activity .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
2.1 Structural Features
Key Structural Differences:
- Piperidine Substituents:
- Target Compound: Piperidine-4-carboxamide.
- EP 1 948 661 B1 (): Piperidine-4-carboxylic acid with a pyrazolo[4,3-d]pyrimidine moiety and ethoxyethyl chain. The carboxylic acid group may reduce membrane permeability compared to the carboxamide in the target compound.
- Compound: Piperidine-4-one (ketone group), which lacks hydrogen-bonding capacity compared to the carboxamide.
- Compound: Piperidine-4-carboxamide with a trifluoromethylphenyl group, introducing strong electron-withdrawing effects absent in the target compound.
- Pyrazole Substituents: Target Compound: 5-methyl and 4-phenyl groups on the pyrazole. Compound: Ethyl and methyl groups on pyrazole, reducing steric bulk compared to the phenyl group in the target.
- Phenoxy Bridge Modifications: The 3-hydroxy group in the target compound may improve solubility via hydrogen bonding, whereas analogs like the ethoxyethyl chain in prioritize lipophilicity.
2.2 Physicochemical Properties
*Estimated based on structural formula.
- Solubility: The hydroxy group in the target compound likely enhances aqueous solubility compared to the ethoxyethyl () or trifluoromethylphenyl () analogs.
- Lipophilicity: The phenylpyrazole group in the target compound increases LogP compared to pyrazolo-pyridine derivatives () but remains lower than chlorophenyl-substituted analogs ().
Q & A
Basic Research Question
- 1H NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, methyl groups at δ 2.1–2.5 ppm) .
- IR Spectroscopy : Identifies carbonyl (1650–1750 cm⁻¹) and hydroxyl (3200–3500 cm⁻¹) stretches .
- X-ray Crystallography : Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding in pyrazole derivatives) .
How should contradictory biological activity data be resolved in receptor assays?
Advanced Research Question
- Orthogonal Assays : Cross-validate calcium mobilization (e.g., Calcium 5 dye in CHO-k1 cells) with competitive binding (125I-labeled ligands) to confirm target engagement .
- Statistical Rigor : Calculate EC50/IC50 values from ≥3 independent experiments, using nonlinear regression with 95% confidence intervals .
- Off-Target Screening : Employ selectivity panels (e.g., kinase profiling) to rule out non-specific interactions.
What molecular docking strategies predict target interactions?
Advanced Research Question
- Docking Workflow : Use AutoDock Vina or Schrödinger Suite to simulate ligand-enzyme binding. Key parameters include:
- Binding Energy : Thresholds ≤ -8 kcal/mol suggest strong affinity.
- Hydrogen Bonding : Interactions with catalytic residues (e.g., Arg120 in cyclooxygenase-2) .
- Validation : Compare docking poses with crystallographic data or mutagenesis studies.
What purification strategies ensure high purity for pharmacological studies?
Basic Research Question
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) for final purity assessment .
- Recrystallization : Use ethanol/water mixtures to remove polar impurities .
- Quality Control : Monitor purity via LC-MS and elemental analysis (%C, %H, %N within ±0.4% of theoretical) .
How are structure-activity relationships (SAR) analyzed for pyrazole derivatives?
Advanced Research Question
- Analog Synthesis : Modify substituents (e.g., 5-methyl, 4-phenyl groups) and assess activity shifts .
- Pharmacophore Mapping : Identify critical motifs (e.g., piperidine carboxamide) using 3D-QSAR models .
- Enzymatic Assays : Test inhibitory potency against target enzymes (e.g., phosphatases) with kinetic (Km/Vmax) analysis .
What are best practices for handling stability and storage?
Basic Research Question
- Stability Studies : Accelerated degradation tests (40°C/75% RH, 1–3 months) monitor hydrolytic/oxidative stability .
- Storage : Lyophilized solids stored at -20°C under argon; solutions in DMSO (≤10 mM) at -80°C to prevent freeze-thaw degradation .
How can synthetic byproducts be minimized in multi-step reactions?
Advanced Research Question
- Reaction Monitoring : Use TLC or in-situ IR to detect intermediates and optimize stepwise conditions .
- Protecting Groups : Temporarily block reactive sites (e.g., hydroxyl with tert-butyldimethylsilyl) during harsh reactions .
- Flow Chemistry : Continuous processing reduces side reactions in exothermic steps (e.g., Grignard additions) .
What in vivo/in vitro models are suitable for pharmacokinetic profiling?
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